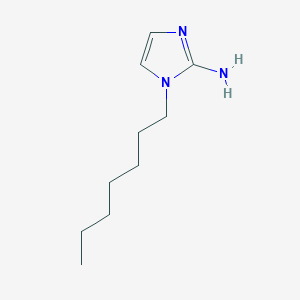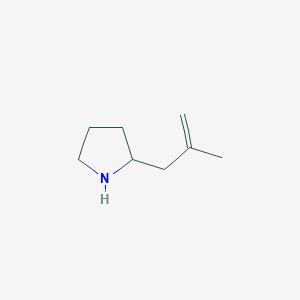
(R)-3-Methyl-3-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3-phenylbutan-2-ol typically involves the reduction of the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of ®-3-Methyl-3-phenylbutan-2-ol may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.
Types of Reactions:
Oxidation: ®-3-Methyl-3-phenylbutan-2-ol can be oxidized to form the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: ®-3-Methyl-3-phenylbutan-2-one
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: ®-3-Methyl-3-phenylbutan-2-ol is used as a chiral building block in the synthesis of more complex organic molecules. Its chirality makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It helps in understanding the stereoselectivity of enzymes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: In the industrial sector, ®-3-Methyl-3-phenylbutan-2-ol is used in the manufacture of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism by which ®-3-Methyl-3-phenylbutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, the compound’s chirality plays a crucial role in determining the binding affinity and reaction pathway. The hydroxyl group can form hydrogen bonds with active site residues, facilitating the catalytic process.
Comparison with Similar Compounds
- (S)-3-Methyl-3-phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-2-one
- 3-Phenyl-2-butanol
Comparison: ®-3-Methyl-3-phenylbutan-2-ol is unique due to its specific chirality, which distinguishes it from its enantiomer (S)-3-Methyl-3-phenylbutan-2-ol. This chirality affects its reactivity and interaction with biological molecules. Compared to 3-Methyl-3-phenylbutan-2-one, the alcohol has different chemical reactivity, particularly in oxidation and reduction reactions. The presence of the phenyl group in the compound also influences its physical and chemical properties compared to other similar alcohols.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2R)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m1/s1 |
InChI Key |
HGAVQGLFENEAOM-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)









